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Compound of Interest

2-Chloro-N,N-
Compound Name: _ ]
dimethylpropanamide

Cat. No.: B171808

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N,N-
dimethylpropanamide

Abstract and Compound Identification

This guide provides a comprehensive overview of the chemical properties, synthesis,
spectroscopic profile, and reactivity of 2-Chloro-N,N-dimethylpropanamide. As a bifunctional
molecule, it incorporates a reactive a-chloro substituent and a tertiary amide, making it a
valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] This document is
intended for researchers and drug development professionals, offering field-proven insights into
its handling and application. The structure contains a stereocenter at the a-carbon, meaning it
exists as a racemic mixture unless a stereospecific synthesis is employed.

Compound: 2-Chloro-N,N-dimethylpropanamide CAS Number: 10397-68-9[3] Molecular
Formula: CsH10CINOJ[3] Molecular Weight: 135.59 g/mol [3] IUPAC Name: 2-chloro-N,N-
dimethylpropanamide Synonyms: N,N-Dimethyl-a-chloropropionamide, 2-Chloro-N,N-
dimethylpropionamide[2][4]

Physicochemical and Safety Data

The physical properties and safety information for 2-Chloro-N,N-dimethylpropanamide are
critical for its proper handling, storage, and use in experimental design. The data presented
below are compiled from chemical supplier and database information.
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Table 1: Physicochemical Properties

Property Value Reference(s)
Boiling Point 71 °C @ 2 Torr [2]

Density 1.065 g/cm3 (Predicted) [2][5]

Flash Point 62.6 °C [5]

Refractive Index 1.443 (Predicted) [2]

| Storage Temp. | 4 °C |[4] |

Safety and Hazard Profile

2-Chloro-N,N-dimethylpropanamide is classified as a hazardous substance and must be
handled with appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-
ventilated fume hood.

e GHS Hazard Statements:

o H302: Harmful if swallowed.[2]

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.
 Signal Word: Warning[2]

e Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338|2]

Synthesis Protocol: Amidation of 2-Chloropropionyl
Chloride
Principle and Mechanism
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The most direct and classical method for synthesizing tertiary a-chloro amides is through
nucleophilic acyl substitution.[6] This involves the reaction of an a-halo acyl chloride with a
secondary amine. In this case, 2-chloropropionyl chloride serves as the electrophilic acylating
agent, and dimethylamine acts as the nucleophile. The reaction proceeds via the canonical
addition-elimination mechanism, where the lone pair of the dimethylamine nitrogen attacks the
electrophilic carbonyl carbon of the acyl chloride.[7] This forms a transient tetrahedral
intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the
final amide product. A second equivalent of the amine or a non-nucleophilic base (like
triethylamine) is required to neutralize the hydrogen chloride (HCI) byproduct, preventing the
protonation and deactivation of the dimethylamine nucleophile.[8]

Diagram: Synthesis Mechanism
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Caption: Nucleophilic acyl substitution for the synthesis of 2-Chloro-N,N-
dimethylpropanamide.

Detailed Step-by-Step Experimental Protocol

Causality Statement: This protocol is based on analogous procedures for amide synthesis from
acyl chlorides.[8][9] The initial low temperature is crucial to control the highly exothermic
reaction between the acyl chloride and the amine, preventing side reactions and ensuring
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safety. The use of an anhydrous solvent is necessary because acyl chlorides readily hydrolyze
in the presence of water.[8]

o Vessel Preparation: Equip an oven-dried 250 mL three-neck round-bottom flask with a
magnetic stir bar, a thermometer, and a dropping funnel. Place the flask under a nitrogen
atmosphere to maintain anhydrous conditions.

o Reagent Charging: Dissolve dimethylamine (2.0 equivalents) in 100 mL of anhydrous
dichloromethane (DCM) and add it to the flask.

o Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath.

e Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.0 equivalent) dropwise via the
dropping funnel over 30-45 minutes. Critically, maintain the internal reaction temperature
below 10 °C throughout the addition.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-
4 hours.

o Work-up:
o Quench the reaction by slowly adding 50 mL of deionized water.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50
mL of 1 M HCI (to remove excess dimethylamine), 50 mL of saturated NaHCOs solution
(to neutralize any remaining acid), and finally 50 mL of brine.

o Dry the separated organic layer over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2-
Chloro-N,N-dimethylpropanamide.

Spectroscopic Profile and Structural Elucidation

While a complete set of published spectra is not readily available, the expected spectroscopic
features can be reliably predicted based on fundamental principles and data from analogous
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structures.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

The presence of the chiral center and the restricted rotation around the amide C-N bond are
key features influencing the NMR spectrum. Due to hindered rotation, the two N-methyl groups
are diastereotopic and may appear as two distinct singlets, though they often coalesce into a
single broad or sharp singlet depending on the solvent and temperature.

Table 2: Predicted *H and **C NMR Data (Solvent: CDCls)

] 1H Chemical Shift (9, o 13C Chemical Shift
Assignment 1H Multiplicity
ppm) (5, ppm)
-CHs (on propionyl) ~1.75 Doublet (d) ~22
-CH(CI)- ~4.60 Quartet (q) ~55
-C=0 - - ~169

| -N(CH3s)2 | ~3.00 and ~3.10 | 2 Singlets (s) or 1 broad s | ~36 and ~38 |

Rationale: The methine proton (-CH(CI)-) is adjacent to an electron-withdrawing chlorine atom
and the carbonyl group, shifting it significantly downfield (~4.60 ppm) and is split into a quartet
by the three protons of the neighboring methyl group.[10] The propionyl methyl group (-CHs) is
split into a doublet by the methine proton. The N-methyl protons are deshielded by the nitrogen
and carbonyl group, appearing around 3 ppm.[12] In the *3C NMR, the carbonyl carbon is the
most deshielded (~169 ppm), followed by the carbon bearing the chlorine (~55 ppm).[11][13]

Infrared (IR) Spectroscopy

The IR spectrum provides direct confirmation of the key functional groups. An experimental
FTIR spectrum is available for reference.[14]

Table 3: Key IR Absorption Bands
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Wavenumber ] ) ]

( 1 Vibration Type Functional Group Reference
cm-

~2980-2940 C-H Stretch (sp3) Alkyl groups [14]

~1650 C=0 Stretch Tertiary Amide [14][15]
~1400 C-N Stretch Tertiary Amide [14]

| ~750 | C-ClI Stretch | Alkyl Halide |[14] |

Analysis: The most prominent feature is the strong carbonyl (C=0) stretch around 1650 cm™1,
characteristic of a tertiary amide.[15] The absence of N-H stretching bands (typically 3300-3500
cm~1) confirms the N,N-disubstituted nature of the amide.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would induce fragmentation, providing structural
information.

» Molecular lon (M+): A peak corresponding to the molecular weight (m/z = 135) and an M+2
peak (~33% intensity of M*) would be expected due to the isotopic abundance of 3’Cl.

» Major Fragments:
o Loss of a chlorine radical («Cl) to give an acylium ion at m/z = 100.

o Alpha-cleavage (McLafferty rearrangement is not possible) leading to the [CHzCH=C=0]*
fragment and cleavage to form the [CON(CHs)z]* fragment at m/z = 72. This is often a
dominant peak in N,N-dimethyl amides.

Chemical Reactivity: The a-Chloro Amide as an
Electrophile
Reactivity Profile

The primary mode of reactivity for 2-Chloro-N,N-dimethylpropanamide is nucleophilic
substitution at the a-carbon.[6] The carbon atom bonded to the chlorine is electrophilic due to
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the inductive effect of the adjacent chlorine and carbonyl group. This makes it a prime target for
attack by a wide range of nucleophiles in Sn2-type reactions.[16] Common nucleophiles include
amines, thiols, and alkoxides, leading to the formation of a-amino amides, a-thio amides, and
a-alkoxy amides, respectively. These products are often valuable scaffolds in medicinal
chemistry.

Workflow for Nucleophilic Substitution

The general workflow involves dissolving the a-chloro amide and the chosen nucleophile in a
suitable polar aprotic solvent, often with the addition of a base to neutralize the generated HCI.
The reaction may require heating to proceed at a reasonable rate.

Diagram: General Sn2 Reaction Workflow
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Reaction Setup

Combine:
1. 2-Chloro-N,N-dimethylpropanamide
2. Nucleophile (e.g., R2NH)
3. Base (e.g., K2CO3)
4. Solvent (e.g., DMF or ACN)

Reaction

Heat Mixture
(e.g., 60-100 °C)

(Monitor by TLC/LC—MS]

Upon Completion

Work-up & [Purification
\ 4
Quench Reaction
(e.g., add water)

Liquid-Liquid Extraction

l

Column Chromatography
or Distillation

Click to download full resolution via product page

Caption: A typical experimental workflow for nucleophilic substitution reactions.
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Representative Protocol: Synthesis of an a-Amino
Amide

Causality Statement: This protocol is a generalized procedure for the alkylation of an amine

with an a-halo amide.[6][16] A polar aprotic solvent like DMF is used to dissolve the reactants,

and an inorganic base like K2COs is often preferred as it is inexpensive and easily removed

during work-up. Heating is typically required to overcome the activation energy of the Sn2

reaction.

Reaction Setup: In a round-bottom flask, combine 2-Chloro-N,N-dimethylpropanamide (1.0
eq.), the desired primary or secondary amine (1.1 eq.), and potassium carbonate (Kz2COs,
1.5 eq.) in dimethylformamide (DMF).

Reaction Conditions: Stir the mixture at 80 °C.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the
starting chloro-amide spot is consumed (typically 4-12 hours).

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the
aqueous mixture three times with ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SOa4, and
concentrate under reduced pressure. The crude product can then be purified by silica gel
column chromatography to yield the desired a-amino amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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